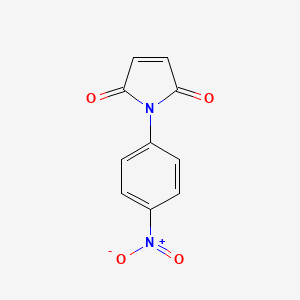

N-(4-Nitrophenyl)maleimide

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKDEEISKBRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284901 | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-06-1 | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Nitrophenyl)maleimide synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(4-Nitrophenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NPM) is a pivotal reagent in bioconjugation chemistry and polymer science, serving as a versatile building block for the creation of complex molecular architectures. Its electron-deficient maleimide moiety readily participates in Michael addition reactions with thiols, making it an invaluable tool for selectively labeling proteins and other biomolecules. Furthermore, the nitro-functionalized aromatic ring offers a handle for further chemical modification and imparts unique photophysical properties. This comprehensive guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound. We delve into the underlying reaction mechanisms, offer expert insights into critical experimental parameters, and present a self-validating system for ensuring the production of high-purity material.

Introduction: The Significance of this compound

The maleimide functional group is a cornerstone of modern chemical biology and materials science. Its exceptional reactivity and selectivity towards thiol groups, particularly the cysteine residues in proteins, have established it as a premier tool for bioconjugation. This compound, in particular, has garnered significant attention due to the combined attributes of its reactive maleimide ring and the versatile nitrophenyl group.

The electron-withdrawing nature of the nitro group enhances the electrophilicity of the maleimide's double bond, thereby increasing its reactivity towards nucleophiles like thiols. This heightened reactivity allows for rapid and efficient conjugation under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules. Beyond its role in bioconjugation, NPM is also utilized as a monomer in the synthesis of thermally stable polymers and copolymers.[1][2][3] The presence of the nitroaromatic moiety can be exploited for further chemical transformations or to modulate the electronic and physical properties of the resulting materials.

This guide is structured to provide researchers with a robust and reproducible protocol for the synthesis of NPM, moving beyond a simple recitation of steps to explain the "why" behind each experimental choice.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically accomplished in a two-step process:

-

Formation of the Maleamic Acid Intermediate: This step involves the reaction of maleic anhydride with 4-nitroaniline. The primary amine of 4-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring, leading to its opening and the formation of N-(4-nitrophenyl)maleamic acid.[1][4]

-

Cyclodehydration to the Maleimide: The maleamic acid intermediate is then subjected to cyclodehydration to form the final maleimide product. This intramolecular condensation reaction involves the removal of a molecule of water to form the five-membered imide ring.[1][4][5]

Mechanistic Insights

The initial reaction between maleic anhydride and 4-nitroaniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the anhydride. This is followed by the opening of the anhydride ring to yield the corresponding maleamic acid. This reaction is generally high-yielding and proceeds readily under mild conditions.

The subsequent cyclodehydration step is more demanding and can be achieved through various methods. A common and effective approach involves the use of a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide, or acetic anhydride with a catalyst like sodium acetate.[1][4][6][7] The mechanism involves the protonation of the carboxylic acid group (or formation of a mixed anhydride), making the carbonyl carbon more electrophilic. The amide nitrogen then acts as an intramolecular nucleophile, attacking this activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the stable maleimide ring.[8][9] It is important to control the reaction conditions during cyclization to avoid side reactions, such as the formation of the isomeric isomaleimide.[9][10]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the successful outcome of each step provides confidence for proceeding to the next.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | ≥98% | Sigma-Aldrich |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Fisher Scientific |

| Phosphorus Pentoxide | P₂O₅ | 141.94 | ≥98% | Sigma-Aldrich |

| Methanol | CH₃OH | 32.04 | ACS Grade | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | ACS Grade | Fisher Scientific |

Safety Precautions: 4-Nitroaniline is toxic and a suspected carcinogen. Maleic anhydride is corrosive and a respiratory irritant. Concentrated sulfuric acid and phosphorus pentoxide are extremely corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of N-(4-Nitrophenyl)maleamic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 30 mL of anhydrous N,N-dimethylformamide (DMF).[1][4]

-

To this solution, add 9.8 g (0.1 mol) of maleic anhydride in one portion.[1][4]

-

Stir the reaction mixture at room temperature (25 °C) for 3 hours.[1][4] A yellow precipitate of the maleamic acid should form during this time.

-

Pour the reaction mixture into 200 mL of crushed ice with vigorous stirring.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water to remove any residual DMF.

-

Recrystallize the crude product from methanol to obtain pure N-(4-Nitrophenyl)maleamic acid.[1][4]

-

Dry the purified product under vacuum. The expected yield is approximately 70%, with a melting point of around 145 °C.[1][4]

Step 2: Cyclodehydration to this compound

-

Caution: This step involves strongly acidic and dehydrating agents. Perform with extreme care in a fume hood.

-

In a 250 mL round-bottom flask, carefully add the dried N-(4-Nitrophenyl)maleamic acid to a mixture of concentrated sulfuric acid and phosphorus pentoxide. A reported procedure uses concentrated H₂SO₄ and P₂O₅ for the cyclodehydration of the maleamic acid.[1][4]

-

Stir the resulting solution at 65 °C for 3 hours.[1][4] The color of the solution may darken.

-

Carefully pour the hot reaction mixture into a beaker containing 300 mL of crushed ice. This should be done slowly and with constant stirring to manage the exothermic reaction.

-

A yellow precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol to yield the pure this compound.[1][4]

-

Dry the final product under vacuum. The expected yield is approximately 65%, with a melting point of around 120 °C.[1][4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the .

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum of this compound is expected to show characteristic signals. The two equivalent protons on the maleimide ring should appear as a singlet at approximately 6.82 ppm.[4] The aromatic protons will appear as two doublets in the range of 7.50-8.08 ppm, corresponding to the A₂B₂ spin system of the 1,4-disubstituted benzene ring.[4]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present. Key vibrational bands to look for include:

-

Strong C=O stretching vibrations for the imide group around 1778 cm⁻¹.[1]

-

Asymmetric and symmetric stretching of the Ar-NO₂ group around 1504 cm⁻¹ and 1331 cm⁻¹, respectively.[1]

-

C=C stretching of the aromatic ring in the 1614-1444 cm⁻¹ region.[1]

-

A characteristic peak for the 1,4-disubstituted benzene ring around 856 cm⁻¹.[1]

-

Physical Properties

-

Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is approximately 120 °C.[1][4] A broad melting range would suggest the presence of impurities.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to assess the purity of the product and monitor the progress of the reaction. A single spot on the TLC plate indicates a high degree of purity.

Conclusion: A Gateway to Advanced Applications

The successful synthesis of this compound as detailed in this guide provides researchers with a high-purity reagent essential for a multitude of applications in drug development, proteomics, and materials science. By understanding the underlying chemical principles and adhering to the robust protocol outlined, scientists can confidently produce this valuable compound. The self-validating nature of the workflow, coupled with rigorous characterization, ensures the reliability of the synthesized NPM for downstream applications, paving the way for innovations in bioconjugation and polymer chemistry.

References

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. (2023, January 22). IJRASET. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. (2023, January 30). International Journal of Science and Research Methodology. [Link]

-

Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. (n.d.). ResearchGate. [Link]

-

Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. (n.d.). Research India Publications. [Link]

- Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst. (n.d.).

-

MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. (n.d.). Revue Roumaine de Chimie. [Link]

- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. (n.d.).

-

Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. (2023, January 27). International Journal of Engineering Research & Technology. [Link]

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. (2023, January 11). International Journal for Research in Applied Science & Engineering Technology. [Link]

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. (2025, August 7). ResearchGate. [Link]

-

Reaction Between Maleic Anhydride & Substituted Amines In Solid State. (n.d.). Indian Journal of Chemistry. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. (2023, January 30). IJSRM. [Link]

-

N-Phenylmaleimide. (n.d.). Organic Syntheses. [Link]

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019, May 29). Taylor & Francis Online. [Link]0220420903158022)

Sources

- 1. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 2. ijert.org [ijert.org]

- 3. researchgate.net [researchgate.net]

- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 5. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of N-(4-Nitrophenyl)maleimide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of reagents is paramount for successful experimental design and execution. This guide provides a detailed exploration of N-(4-Nitrophenyl)maleimide, a versatile reagent with significant applications in bioconjugation, polymer science, and organic synthesis. We will delve into its synthesis, reactivity, stability, and spectroscopic signature, offering field-proven insights to empower your research endeavors.

Introduction: The Significance of this compound

This compound (NPM) is an organic compound featuring a maleimide ring substituted with a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the maleimide's carbon-carbon double bond, making it a highly effective Michael acceptor and a reactive dienophile. This heightened reactivity is the cornerstone of its utility, particularly in the selective modification of biomolecules and the synthesis of advanced polymers.[1][2]

The primary application of NPM in the life sciences is its reaction with thiol groups, most notably the side chain of cysteine residues in proteins and peptides.[2][3] This specific and efficient conjugation chemistry is widely employed in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging studies, and for tethering molecules to surfaces in diagnostic assays.[4][] In materials science, NPM is utilized as a monomer in the synthesis of heat-resistant polymers.[6][7][8]

This guide will provide the foundational knowledge required to effectively and safely utilize this compound in your laboratory.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, which is both reliable and scalable.[6][7][9]

Step 1: Synthesis of N-(4-Nitrophenyl)maleamic Acid

The initial step involves the acylation of 4-nitroaniline with maleic anhydride. This reaction proceeds readily at room temperature in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-nitroaniline (0.1 mol) and maleic anhydride (0.1 mol) in 30 mL of DMF.[6][7]

-

Pour the reaction mixture into crushed ice to precipitate the product.[6][7]

-

Collect the yellow solid precipitate by filtration and dry it under a vacuum.[6][7]

-

Recrystallize the crude product from methanol to obtain pure N-(4-Nitrophenyl)maleamic acid.[6][7] A yield of approximately 70% and a melting point of 145°C are expected.[6][7][9]

Synthesis of N-(4-Nitrophenyl)maleamic Acid.

Step 2: Cyclodehydration to this compound

The second step is the cyclodehydration of the intermediate maleamic acid to form the final imide product. This is typically achieved using a dehydrating agent, such as a mixture of concentrated sulfuric acid and phosphorus pentoxide.

Experimental Protocol:

-

Treat the N-(4-Nitrophenyl)maleamic acid with a mixture of concentrated sulfuric acid and phosphorus pentoxide (P₂O₅).[6][7]

-

Pour the reaction mixture into crushed ice or cold water to precipitate the product.[6][7]

-

Filter the yellow solid precipitate, wash it with water, and dry.[6][7]

-

Recrystallize the crude this compound from ethyl alcohol.[6][7] A yield of approximately 65% and a melting point of 120°C are expected.[6][7][10]

Cyclodehydration to this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in quantitative studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₄ | [11] |

| Molecular Weight | 218.17 g/mol | [11] |

| Appearance | Yellow solid | [6][7] |

| Melting Point | 120°C | [6][7][10] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 6.82 (s, 2H, CH=CH), 7.13-7.15 (d, 2H, aromatic), 7.63-7.64 (d, 2H, aromatic) | [7][12] |

| FT-IR (KBr, cm⁻¹) | ~3091 (aromatic C-H), ~1797 & ~1708 (C=O stretch), ~1564 (aromatic C=C), ~1504 & ~1335 (-NO₂ stretch) | [7][9] |

Chemical Reactivity: A Tale of Two Reaction Modes

The chemical reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, making it susceptible to nucleophilic attack (Michael addition) and a potent dienophile in cycloaddition reactions.

Michael Addition: The Gateway to Bioconjugation

The Michael addition of thiols to the maleimide double bond is the most significant reaction of NPM in a biological context.[3] This reaction is highly chemoselective for thiols, particularly the sulfhydryl group of cysteine residues, within a pH range of 6.5 to 7.5.[3][13] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Michael addition of a thiol to this compound.

Causality Behind Experimental Choices in Bioconjugation:

-

pH Control: Maintaining the pH between 6.5 and 7.5 is critical. Below this range, the concentration of the reactive thiolate anion is low, slowing the reaction. Above pH 7.5, the competing reaction with primary amines (such as the ε-amino group of lysine) becomes more significant, leading to a loss of selectivity.[3]

-

Absence of Thiols in Buffers: Buffers and solutions containing NPM should be free of extraneous thiols (e.g., dithiothreitol, β-mercaptoethanol) to prevent unwanted side reactions.

Diels-Alder Reaction: A Tool for Organic Synthesis

This compound is a potent dienophile in Diels-Alder reactions, readily reacting with conjugated dienes to form cyclic adducts.[14][15][16] This reactivity is harnessed in organic synthesis to construct complex molecular architectures. For example, NPM reacts with 2,5-bis(hydroxymethyl)furan in ethyl acetate to yield the corresponding [4+2] cycloaddition product.[14]

Experimental Protocol for a Diels-Alder Reaction:

-

In a round-bottom flask, dissolve this compound (0.70 mmol) and 2,5-di(hydroxymethyl)furan (0.70 mmol) in 3 cm³ of ethyl acetate.[14]

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) for 24 hours.[14]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[14]

Diels-Alder reaction of this compound.

Stability, Storage, and Safety Considerations

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

Stability and Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at alkaline pH.[3][17] This hydrolysis opens the ring to form the corresponding maleamic acid, which is unreactive towards thiols.[3] The electron-withdrawing nature of the N-aryl substituent in NPM can influence the rate of this hydrolysis.[18] Therefore, aqueous solutions of NPM should be prepared fresh before use and maintained at a neutral or slightly acidic pH to minimize degradation.

Storage

This compound should be stored in a tightly closed container in a dry and well-ventilated place. Keep it away from moisture and strong bases to prevent degradation.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[11] It can also cause skin and respiratory irritation.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[19]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

Conclusion

This compound is a powerful and versatile reagent with well-defined chemical properties that make it invaluable in both life sciences and materials science. Its predictable reactivity as a Michael acceptor and a dienophile, stemming from the electronic influence of the nitrophenyl group, allows for precise and efficient chemical modifications. By understanding the principles of its synthesis, reactivity, and stability, and by adhering to strict safety protocols, researchers can confidently leverage the capabilities of this compound to advance their scientific objectives.

References

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. [Link]

-

Research India Publications. (n.d.). Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. [Link]

-

International Journal of Engineering Research & Technology (IJERT). (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ACS Omega. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. [Link]

-

International Journal of Engineering Research & Technology (IJERT). (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]

-

ResearchGate. (2004). p-Nitrophenylmaleimide. [Link]

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). (n.d.). A Comparative Thermal stability Study of N-(4- Nitropheny) Maleimide and N-(2, 4-di- nitrophenyl). [Link]

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

ResearchGate. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N -Phenylmaleimide Derivatives. [Link]

-

Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

Issuu. (n.d.). A Comparative Thermal stability Study of N-(4Nitropheny) Maleimide and N-(2, 4-dinitrophenyl). [Link]

-

PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. National Center for Biotechnology Information. [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. [Link]

-

CORE. (2016). Chemical Protein Modification through Cysteine. [Link]

-

UCL Discovery. (n.d.). Novel approaches for cysteine bioconjugation. [Link]

-

PubMed. (2017). Modification of Cysteine. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1979). Hydrolysis of some N-alkylmaleimides. [Link]

-

Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]

-

National Institutes of Health. (2022). Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. [Link]

-

National Institutes of Health. (2012). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. [Link]

-

MDPI. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

Journal of Advanced Scientific Research. (2023). RADICAL COPOLYMERIZATION AND DETERMINATION OF THERMAL STABILITY OF SOME NEW SUBSTITUTED PHENYL MALEIMIDE POLYMERS. [Link]

-

ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]

-

ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. [Link]

-

RSC Publishing. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]JASR/article/view/514)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. ijert.org [ijert.org]

- 10. ijraset.com [ijraset.com]

- 11. This compound | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijert.org [ijert.org]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. fishersci.com [fishersci.com]

The Strategic Role of Thiol-Reactive Chemistry in Bioconjugation

An In-Depth Technical Guide to N-(4-Nitrophenyl)maleimide (CAS 4338-06-1) for Advanced Bioconjugation

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of this compound (NPM). We delve into the core principles of its thiol-reactive chemistry, offering not just protocols but the causal reasoning behind experimental design. Particular emphasis is placed on the critical aspects of conjugate stability, a paramount concern in therapeutic development. By exploring the influence of the nitrophenyl moiety on reaction kinetics and the ultimate fate of the thioether linkage, this document provides the field-proven insights necessary for mastering the use of this pivotal bioconjugation reagent.

The covalent attachment of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone of modern biotechnology and medicine.[] Applications range from fluorescently labeling proteins for imaging to constructing highly targeted antibody-drug conjugates (ADCs) for cancer therapy.[2][3] Among the various functional groups on a protein that can be targeted for conjugation, the thiol (sulfhydryl) group of cysteine residues holds a privileged position. Its relatively low abundance compared to amine groups (lysine) and its unique nucleophilicity allow for a high degree of site-selectivity in labeling reactions.[4]

The maleimide functional group is the preeminent chemical tool for targeting cysteines. Its reaction with thiols is highly efficient and proceeds under mild, aqueous conditions, making it ideal for use with sensitive biomolecules.[5] This guide focuses specifically on this compound, a reagent whose unique electronic properties offer distinct advantages and learning opportunities for the discerning scientist.

A Molecular Profile of this compound

This compound is a yellow solid compound that serves as a valuable electrophilic crosslinker in bioconjugation. Its molecular structure is distinguished by the electron-withdrawing nitro group on the N-aryl substituent, a feature that profoundly influences its reactivity and the stability of its conjugates.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 4338-06-1 | [6] |

| Molecular Formula | C₁₀H₆N₂O₄ | [6] |

| Molecular Weight | 218.17 g/mol | [6] |

| Appearance | Yellow solid | [7] |

| Melting Point | ~120 °C | [7][8] |

| IUPAC Name | 1-(4-nitrophenyl)pyrrole-2,5-dione | [6] |

Synthesis Pathway

This compound is typically synthesized via a two-step process. First, 4-nitroaniline is reacted with maleic anhydride to form the intermediate N-(4-Nitrophenyl)maleamic acid.[9] This intermediate is then subjected to cyclodehydration, often using a dehydrating agent like a mixture of concentrated sulfuric acid and phosphorus pentoxide, to yield the final maleimide product.[9][10]

The Core Mechanism: Thiol-Maleimide Michael Addition

The utility of maleimides in bioconjugation stems from their reaction with thiols via a Michael addition mechanism. This reaction forms a stable thioether linkage, covalently attaching the maleimide-containing molecule to the cysteine residue.

The Critical Role of pH

The efficiency and selectivity of the maleimide-thiol reaction are critically dependent on the reaction pH.[11]

-

Optimal Range (pH 6.5 - 7.5): In this range, the reaction is highly chemoselective for thiol groups.[5] A portion of the thiol groups exist in their more nucleophilic thiolate anion (S⁻) form, which readily attacks the electron-deficient double bond of the maleimide ring. The reaction with amines is significantly slower, approximately 1,000 times slower than with thiols at pH 7.0.[5][12]

-

Alkaline Conditions (pH > 8.0): As the pH increases, the reaction with primary amines (e.g., the ε-amino group of lysine) becomes competitive.[11] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid, thereby quenching its ability to react with thiols.[12]

Expert Insight: The choice of pH is a deliberate act of balancing reactivity and selectivity. Operating within the 6.5-7.5 window is a foundational principle for achieving specific cysteine conjugation while preserving the integrity of the reagent and avoiding unwanted side reactions with other nucleophilic residues like lysine.

Stability of the Thiosuccinimide Linkage: A Critical Consideration for Drug Development

While the formation of the thioether bond is robust, the resulting thiosuccinimide conjugate is not inert. It can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the physiological environment.[12] This can lead to deconjugation of the payload in vivo, a significant issue for ADCs that can cause premature drug release and off-target toxicity.[13]

Fortunately, the succinimide ring can undergo hydrolysis to form a ring-opened product. This ring-opened structure is no longer susceptible to the retro-Michael reaction and is therefore significantly more stable.[13]

Authoritative Insight: The N-substituent on the maleimide plays a crucial role in the rate of this stabilizing hydrolysis. N-aryl maleimides, particularly those with electron-withdrawing groups like the nitrophenyl group of NPM, exhibit greatly accelerated rates of ring-opening hydrolysis compared to common N-alkyl maleimides.[13][14] This property can be exploited to design more stable bioconjugates. A conjugate formed with NPM can be intentionally hydrolyzed in vitro post-conjugation to "lock" the linkage, ensuring its stability in vivo.[13]

Experimental Protocols: From Theory to Practice

The following protocols provide a validated framework for the use of this compound in a research setting.

Protocol: General Protein Labeling

This protocol outlines the steps for conjugating NPM to a protein containing accessible cysteine residues.

Step-by-Step Methodology:

-

Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[15] A typical protein concentration is 1-10 mg/mL.[16] Degassing the buffer by sonication or bubbling with an inert gas like nitrogen is crucial to prevent re-oxidation of thiols.

-

(Optional) Reduce Disulfide Bonds: If targeting cysteines involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 20-30 minutes at room temperature.[16][17] TCEP is ideal as it does not contain a thiol and therefore does not need to be removed before adding the maleimide.[11]

-

Prepare NPM Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[18][19] Aqueous solutions of maleimides are not stable and should be prepared fresh.[12]

-

Perform Conjugation: Add the NPM stock solution to the stirring protein solution. A 10-20 fold molar excess of maleimide over thiol is typically used to drive the reaction.[19] Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[19]

-

Quench Reaction (Optional but Recommended): To stop the reaction and consume any unreacted NPM, add a small molecule thiol like β-mercaptoethanol or L-cysteine to a final concentration of ~50 mM.[11]

-

Purify the Conjugate: Remove unreacted NPM and quenching reagents by size-exclusion chromatography (SEC), dialysis, or using an ultrafiltration spin column.[18]

Protocol: A Self-Validating System for Characterization

Trustworthy science requires robust validation. The following steps ensure the successful creation and characterization of the conjugate.

-

Determine Degree of Labeling (DOL): The DOL, or the average number of NPM molecules conjugated per protein, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum for the N-(4-Nitrophenyl) group (approx. 320-340 nm, must be determined empirically). The protein concentration and DOL can then be calculated.

-

Assess Purity and Aggregation: Analyze the purified conjugate by Size-Exclusion Chromatography (SEC). A single, sharp peak at the expected retention time for the protein indicates a pure, non-aggregated product. The appearance of high molecular weight species would suggest aggregation.

-

Confirm Covalent Modification: The most definitive validation comes from mass spectrometry.

-

Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact conjugate will show a mass increase corresponding to the number of NPM molecules added (218.17 Da each), confirming covalent attachment.[20]

-

Peptide Mapping: For precise localization of the modification, the conjugate can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. This will identify the specific cysteine residue(s) that have been modified.[20]

-

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

| Hazard Category | Precautionary Statement | Source |

| Acute Toxicity | H302: Harmful if swallowed. | |

| Skin Irritation | H315: Causes skin irritation. | |

| Eye Damage | H318: Causes serious eye damage. | |

| Respiratory Irritation | H335: May cause respiratory irritation. | |

| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. Wear appropriate PPE, including gloves, lab coat, and safety glasses/face shield. | [21] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [22] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

References

-

International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. [Link]

-

PubChem. This compound. [Link]

-

Research India Publications. (2018). Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. [Link]

-

International Journal of Engineering Research & Technology (IJERT). (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]

-

International Journal of Engineering Research & Technology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. [Link]

-

ResearchGate. (2004). p-Nitrophenylmaleimide. [Link]

-

SpringerLink. (2017). Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. [Link]

-

UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. [Link]

-

MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. [Link]

-

Royal Society of Chemistry. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. [Link]

-

ResearchGate. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

PubMed. (2014). Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging. [Link]

-

PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. [Link]

-

PubMed. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. [Link]

-

PubMed. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. [Link]

-

International Journal of Science and Research Methodology. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. [Link]

-

MDPI. (2013). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

-

UCL Discovery. (2017). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. [Link]

-

International Journal of Research and Applied Science & Engineering Technology. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. [Link]

-

Spedding, M. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link]

-

NovaBioAssays. Analytical Characterization. [Link]

-

Journal of Controlled Release. (2018). Insights into maleimide-thiol conjugation chemistry. [Link]

Sources

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. This compound | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. ijert.org [ijert.org]

- 9. ijert.org [ijert.org]

- 10. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lumiprobe.com [lumiprobe.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. broadpharm.com [broadpharm.com]

- 18. biotium.com [biotium.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. -NovaBioassays [novabioassays.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

N-(4-Nitrophenyl)maleimide molecular weight

An In-Depth Technical Guide to N-(4-Nitrophenyl)maleimide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical compound with significant applications in polymer science and as a foundational reagent for bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis protocols, and key applications, grounding all information in established scientific principles.

Introduction to this compound

This compound, with the chemical formula C₁₀H₆N₂O₄, is an aromatic imide featuring a maleimide ring substituted with a 4-nitrophenyl group.[1][2][3] The maleimide functional group is a cornerstone of modern bioconjugation chemistry, renowned for its highly selective reactivity towards thiol groups, such as those found in the cysteine residues of proteins.[4][5][] The presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring modulates the reactivity of the maleimide's double bond, making it a subject of interest for creating advanced polymers and specialized bioconjugation reagents.[7][8] Polymers derived from N-substituted maleimides are noted for their exceptional thermal stability and chemical resistance, properties conferred by the rigid imide rings in their backbone.[7]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below. It is important to note that the reported melting point varies in the literature, which may be attributable to differences in purity or crystalline form of the synthesized material.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [1][2][3] |

| IUPAC Name | 1-(4-nitrophenyl)pyrrole-2,5-dione | [2] |

| Appearance | White to light yellow to green powder/crystal | [3] |

| Melting Point | 120°C or 170°C | [3][7][9][10] |

| Purity (Typical) | >98.0% (HPLC) | [1] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process starting from commercially available precursors: 4-nitroaniline and maleic anhydride. This process involves the formation of an intermediate maleamic acid, followed by cyclodehydration.

Step 1: Synthesis of N-(4-Nitrophenyl)maleamic Acid

The initial step is an acylation reaction where the amino group of 4-nitroaniline attacks the carbonyl carbon of maleic anhydride. This reaction opens the anhydride ring to form the intermediate, N-(4-Nitrophenyl)maleamic acid.

-

Causality: This reaction is driven by the nucleophilicity of the amine. Using a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and facilitates the reaction at room temperature without competing in the reaction itself.[7][9]

Step 2: Cyclodehydration to this compound

The maleamic acid intermediate is then cyclized to form the final imide ring. This is a dehydration reaction, requiring the removal of a water molecule.

-

Causality: Strong dehydrating agents are essential for this step. A combination of concentrated sulfuric acid (H₂SO₄) and phosphorus pentoxide (P₂O₅) is often employed.[7][9] These reagents facilitate the intramolecular condensation by protonating the carboxylic acid group and removing the resulting water molecule, driving the equilibrium towards the formation of the stable five-membered imide ring. Heating is required to overcome the activation energy of this step.[7][9]

Below is a diagram illustrating the synthesis workflow.

Caption: The Maleimide-Thiol Michael addition reaction for bioconjugation.

While this compound itself is a simple building block, it serves as a precursor for more complex heterobifunctional linkers used in:

-

Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug is linked to an antibody for targeted cancer therapy. [5][11]* Protein Labeling: Attaching fluorescent dyes, biotin, or other reporter tags for imaging and diagnostic applications. [5]* PEGylation: Modifying therapeutic proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties. [11] The electron-withdrawing nitro group on the phenyl ring can influence the electrophilicity of the maleimide double bond, potentially affecting reaction kinetics compared to simpler N-alkyl or N-phenyl maleimides.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as harmful if swallowed and causes serious eye irritation. [2][3]It may also cause skin and respiratory irritation. [12]* Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat. [12][13]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [12]Avoid formation of dust and aerosols. Wash hands thoroughly after handling. [12]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [12] Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [12]

Conclusion

This compound is a compound of significant utility, bridging the fields of materials science and biotechnology. Its role as a monomer for high-stability polymers is well-established. For researchers in drug development and the life sciences, its true value lies in the reactive maleimide moiety, which provides a reliable and selective handle for the covalent modification of biomolecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating next-generation materials and therapeutics.

References

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal of Research and Analytical Reviews (IJRASET). [Link]

-

This compound. Starshine Chemical. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology. [Link]

-

This compound | C10H6N2O4. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Emulsion Copolymers of [4-N-Phenylethanamide azo-3-N-(4-nitrophenyl) maleimide, Styrene and Methylacrylate. Research India Publications. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology (IJERT). [Link]

-

This compound (C10H6N2O4). PubChemLite. [Link]

-

p-Nitrophenylmaleimide. ResearchGate. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

-

Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Bioconjugate Chemistry. [Link]

-

Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. [Link]

Sources

- 1. This compound | Starshinechemical [starshinechemical.com]

- 2. This compound | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4338-06-1 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 8. ijert.org [ijert.org]

- 9. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]

- 10. ijert.org [ijert.org]

- 11. creativepegworks.com [creativepegworks.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

solubility of N-(4-Nitrophenyl)maleimide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(4-Nitrophenyl)maleimide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal reagent in polymer science and bioconjugation, valued for its reactivity and the specific properties it imparts to macromolecules.[1][2] A fundamental understanding of its solubility is critical for its effective use, influencing reaction kinetics, purification processes, and material formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. We will explore the theoretical principles governing its solubility, present qualitative solubility data derived from the literature, and provide a detailed, field-proven protocol for the quantitative determination of its solubility. Furthermore, this guide includes a robust analytical method for the quantification of this compound, ensuring researchers and drug development professionals can apply this knowledge with confidence and precision.

Introduction: The Significance of this compound

This compound (NPM) is a derivative of maleimide characterized by a nitrophenyl group attached to the nitrogen atom of the maleimide ring.[3][4] This structure is instrumental in various chemical applications. The electron-withdrawing nitro group enhances the reactivity of the maleimide's carbon-carbon double bond, making it an excellent Michael acceptor. This reactivity is harnessed in:

-

Polymer Chemistry: NPM is used as a monomer in free-radical polymerization to synthesize polymers with high thermal stability and specific chemical resistance due to the rigid imide rings incorporated into the polymer backbone.[1][5]

-

Bioconjugation: The maleimide moiety readily reacts with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides, forming stable thioether bonds. This specific and efficient reaction is fundamental in creating antibody-drug conjugates (ADCs), labeling proteins, and immobilizing biomolecules onto surfaces.

Successful application in these areas is contingent upon the ability to dissolve NPM in an appropriate solvent system. Poor solubility can lead to incomplete reactions, challenges in purification, and non-uniform product characteristics. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and reproducibility.

Theoretical Principles of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (NPM) and the solvent. The principle of "like dissolves like" serves as a useful guideline, suggesting that substances with similar polarities are more likely to be miscible.[6][7]

The molecular structure of this compound exhibits distinct regions of varying polarity:

-

Polar Moieties: The molecule contains several polar functional groups:

-

The nitro group (-NO2) is strongly electron-withdrawing and highly polar.

-

The two carbonyl groups (C=O) within the maleimide ring are also polar. These groups can act as hydrogen bond acceptors, interacting favorably with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMF, DMSO).[8]

-

-

Nonpolar Moieties:

-

The phenyl ring is aromatic and predominantly nonpolar.

-

The carbon-carbon backbone of the maleimide ring also contributes to its nonpolar character. These regions will interact more favorably with nonpolar or weakly polar solvents through van der Waals forces.

-

This dual nature—possessing both highly polar and nonpolar regions—predicts a nuanced solubility profile. NPM is expected to show good solubility in polar aprotic solvents that can effectively solvate both parts of the molecule. Its solubility in nonpolar solvents is likely to be limited due to the dominant polar groups, while solubility in polar protic solvents will depend on the balance between favorable hydrogen bonding and the disruption of the solvent's own hydrogen-bonding network.

Solubility Profile of this compound

| Solvent | Solvent Type | Observed Solubility / Application Context | Temperature (°C) | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | Used as a reaction solvent for synthesis and polymerization. | 25 - 65 | [1][5][9] |

| Tetrahydrofuran (THF) | Polar Aprotic | Used as a reaction solvent for polymerization. | 65 | [1][9][10] |

| Methanol | Polar Protic | Used as a recrystallization solvent, indicating moderate solubility at elevated temperatures and lower solubility at room/cold temperatures. | Reflux / Room Temp | [1][9] |

| Ethyl Alcohol | Polar Protic | Used as a recrystallization solvent. | Reflux / Room Temp | [9][10] |

| Nitrobenzene | Polar Aprotic | Used as a high-temperature solvent for synthesis. | 200 | [2] |

This table provides qualitative data based on the compound's use in reported procedures. Quantitative values require experimental determination.

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.[7]

Causality and Self-Validation

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The inclusion of an equilibration time study and analysis of the solid phase post-experiment confirms the stability of the compound and the validity of the measurement.

Methodology

-

Material Preparation:

-

Ensure the this compound is of high purity. Verify by melting point (literature value ~170°C) or other analytical techniques.[11]

-

Use analytical grade or HPLC grade solvents.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Place the vessel in a temperature-controlled environment, such as an incubator shaker or a thermostated water bath, set to the desired temperature (e.g., 25°C).

-

Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Rationale: Continuous agitation maximizes the surface area for dissolution and ensures the system reaches equilibrium faster. A preliminary time-course study measuring concentration at various time points (e.g., 12, 24, 36, 48 hours) is recommended to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This prevents undissolved solid particles from being carried over during sampling.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE or nylon filter). Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Sample Preparation and Analysis:

-

Immediately dilute the filtered, saturated solution with a known volume of the solvent to prevent precipitation due to temperature changes and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as the UV-Vis spectrophotometry protocol detailed in Section 5.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visual Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for determining the solubility of this compound.

Analytical Quantification: UV-Visible Spectrophotometry

The presence of the nitrophenyl chromophore makes this compound an excellent candidate for quantification using UV-Visible spectrophotometry.[12] This method is rapid, accessible, and provides sufficient accuracy for solubility studies. A similar compound, 4-nitrophenol, is effectively detected via UV absorbance.[13]

Protocol for Quantification

-

Preparation of Stock and Standard Solutions:

-

Accurately weigh a small amount of pure this compound and dissolve it in a Class A volumetric flask using the solvent of interest to create a concentrated stock solution.

-

Perform a serial dilution of the stock solution to prepare a series of at least five standard solutions of known concentrations. The concentration range should bracket the expected concentration of your diluted saturated samples.

-

-

Determination of Analytical Wavelength (λmax):

-

Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Rationale: Measuring at λmax provides the highest sensitivity and minimizes deviations from Beer's Law.

-

-

Generation of a Calibration Curve:

-

Using the same solvent as a blank reference, measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The data should be linear and pass through the origin.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value > 0.995 is typically required to validate the calibration curve.

-

-

Measurement of Saturated Sample:

-

Measure the absorbance of your accurately diluted, filtered sample from the solubility experiment (Section 4, Step 4) at the same λmax.

-

Ensure the measured absorbance falls within the linear range of your calibration curve. If it is too high, perform a further quantitative dilution.

-

-

Concentration Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this value by the dilution factor(s) to determine the final concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

-

Conclusion

This guide has provided a detailed examination of the solubility of this compound from both a theoretical and practical standpoint. The compound's amphiphilic nature, with distinct polar and nonpolar regions, results in good solubility in polar aprotic solvents like DMF and THF. The provided experimental protocols for solubility determination and UV-Vis quantification offer a robust framework for researchers to generate precise and reliable data tailored to their specific applications. By applying these principles and methods, scientists and professionals in drug development and material science can better control experimental conditions, optimize reaction outcomes, and ensure the consistency and quality of their work.

References

-

This compound | C10H6N2O4 | CID 236787 . PubChem, National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds . Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds . Unknown Source. [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Unknown Source. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer . International Journal of Science and Research Methodology. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid . International Journal of Engineering Research & Technology. [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile . National Center for Biotechnology Information (PMC). [Link]

-

This compound (C10H6N2O4) . PubChemLite. [Link]

-

Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid . International Journal of Engineering Research & Technology. [Link]

-

p-Nitrophenylmaleimide . ResearchGate. [Link]

-

Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide . ResearchGate. [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? . ResearchGate. [Link]

-

HPLC methods for recently approved pharmaceuticals . National Academic Digital Library of Ethiopia. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. [Link]

-

Structural Biochemistry/Unique Properties/Polarity and Hydrogen Bonding . Wikibooks. [Link]

Sources

- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H6N2O4) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Structural Biochemistry/Unique Properties/Polarity and Hydrogen Bonding - Wikibooks, open books for an open world [en.wikibooks.org]

- 9. ijert.org [ijert.org]

- 10. ijert.org [ijert.org]

- 11. This compound CAS#: 4338-06-1 [m.chemicalbook.com]

- 12. repligen.com [repligen.com]

- 13. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Dr. Gemini, Senior Application Scientist

An In-depth Technical Guide to the UV-Vis Spectrum of N-(4-Nitrophenyl)maleimide

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) spectroscopic properties of this compound (NPM). Designed for researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings of NPM's electronic absorption, provides validated experimental protocols for accurate spectral acquisition, and discusses the influence of environmental factors, such as solvent polarity, on its spectral characteristics. By integrating established theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization and application of this compound.

Introduction: The Significance of this compound

This compound is a significant chemical compound, primarily utilized as a bifunctional linker and a Michael acceptor in bioconjugation and polymer chemistry. Its maleimide group exhibits high reactivity towards thiol groups, found in cysteine residues of proteins, enabling the site-specific labeling of biomolecules. The nitrophenyl moiety introduces unique electronic properties, making UV-Vis spectroscopy a powerful tool for monitoring conjugation reactions, quantifying labeling efficiency, and probing the local environment of the conjugated molecule. A thorough understanding of its UV-Vis spectrum is, therefore, paramount for its effective application.

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its molecular structure. The molecule possesses two key chromophores: the nitrophenyl group and the maleimide ring. The interaction between these two systems gives rise to its characteristic spectral features. The primary electronic transitions responsible for its absorption in the UV-Vis region are:

-

π → π* Transitions: These high-energy transitions occur within the aromatic nitrophenyl ring and the C=C double bond of the maleimide moiety. They are typically characterized by high molar absorptivity (ε) and are responsible for the strong absorption bands observed in the ultraviolet region.

-

n → π* Transitions: These transitions involve the promotion of a non-bonding (n) electron from the oxygen atoms of the nitro group and the carbonyl groups of the maleimide to an anti-bonding (π) orbital. These transitions are generally of lower energy and intensity compared to π → π transitions.

The extended conjugation between the nitrophenyl ring and the maleimide group can lead to a red-shift (bathochromic shift) of the absorption maxima compared to the individual chromophores, indicating a more delocalized electronic system.

Experimental Protocol for Acquiring the UV-Vis Spectrum

The following protocol outlines a validated methodology for obtaining a high-fidelity UV-Vis spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Instrumentation

-

Analyte: this compound (≥98% purity)

-

Solvents: Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Ethanol, Cyclohexane)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Experimental Workflow

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 1 mg).

-

Dissolve the solid in a known volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration. Ensure complete dissolution.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution to prepare working solutions of appropriate concentrations for UV-Vis analysis. The final concentration should yield an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference holders and run a baseline correction to zero the instrument.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the working solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Initiate the spectral scan.

-

-

Data Acquisition and Processing:

-

Save the resulting absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the solution.

-

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition of this compound.

Spectral Data and Interpretation

The UV-Vis spectrum of this compound is characterized by a prominent absorption band in the near-UV region. The exact position and intensity of this band are highly dependent on the solvent used, a phenomenon known as solvatochromism.

Solvent Effects on Absorption Maxima (λmax)

The polarity of the solvent can significantly influence the electronic transitions of this compound. In general, a shift in the absorption maximum to a longer wavelength (red-shift or bathochromic shift) is observed with increasing solvent polarity. This is indicative of a π → π* transition where the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Table 1: UV-Vis Absorption Data for this compound in Various Solvents

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Cyclohexane | 0.2 | ~310 | Not readily available |

| Dichloromethane | 3.1 | 322 | ~13,500 |

| Acetonitrile | 5.8 | 318 | ~14,000 |

| Ethanol | 4.3 | 320 | ~15,000 |

Note: The exact values for λmax and ε can vary slightly depending on the specific instrumentation and experimental conditions.

Interpretation of Spectral Features

The primary absorption band observed for this compound is attributed to a π → π* transition, likely with some degree of intramolecular charge transfer (ICT) character from the electron-donating phenyl ring to the electron-withdrawing nitro and maleimide groups. The high molar absorptivity values are consistent with this assignment. The sensitivity of the λmax to solvent polarity further supports the ICT nature of this transition.

Mechanistic Insights and Advanced Considerations

Probing Reaction Kinetics

The distinct UV-Vis spectrum of this compound makes it an excellent probe for monitoring its reaction with thiols. Upon conjugation, the electronic structure of the maleimide moiety is altered as the C=C double bond is saturated. This leads to a change in the overall electronic system and a corresponding change in the UV-Vis spectrum, often observed as a decrease in absorbance at the λmax of the unreacted NPM. This spectral change can be monitored over time to determine the kinetics of the conjugation reaction.

Environmental Sensing

The solvatochromic properties of this compound can be exploited for environmental sensing. Once conjugated to a biomolecule, the local environment around the NPM moiety can influence its UV-Vis spectrum. Changes in the polarity or hydrophobicity of the microenvironment, for instance, due to protein folding or binding events, can be detected as shifts in its λmax.

Conclusion